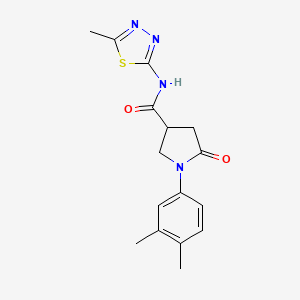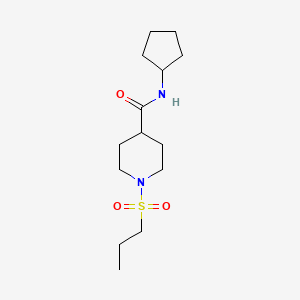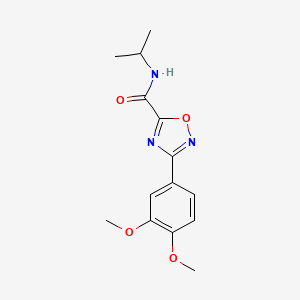![molecular formula C22H21N3O2S B4426250 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4426250.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
Overview
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience and cancer research.
Mechanism of Action
The exact mechanism of action of BPTC is not fully understood. However, it has been proposed that BPTC exerts its effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis. It has also been suggested that BPTC interacts with specific molecular targets such as ion channels and receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects
BPTC has been shown to modulate various biochemical and physiological processes in the body. It can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are known to cause oxidative stress and damage to cellular components. BPTC can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect cells against oxidative damage.
Advantages and Limitations for Lab Experiments
BPTC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level, which ensures reproducibility of results. BPTC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of BPTC is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on BPTC. One area of interest is the development of new derivatives of BPTC with improved solubility and bioavailability. Another direction is the investigation of the potential use of BPTC in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the molecular targets and mechanisms of action of BPTC, which can lead to the development of more targeted and effective therapies.
Scientific Research Applications
BPTC has been extensively studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, BPTC has been shown to exhibit neuroprotective effects against oxidative stress-induced neurotoxicity and mitochondrial dysfunction. It has also been found to possess anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain.
In cancer research, BPTC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
properties
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(20-7-4-16-28-20)23-18-8-10-19(11-9-18)24-12-14-25(15-13-24)22(27)17-5-2-1-3-6-17/h1-11,16H,12-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFFZBAMMADNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {3-oxo-1-[4-(2-phenoxyethoxy)benzoyl]-2-piperazinyl}acetate](/img/structure/B4426167.png)
![4-(4-methoxyphenyl)-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B4426169.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4426185.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B4426196.png)
![4,7-dimethyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4426202.png)
![N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4426207.png)




![3-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-2-chloro-6-methoxyphenol](/img/structure/B4426235.png)
![N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4426242.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426258.png)